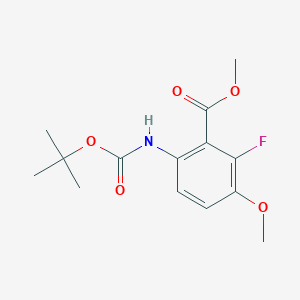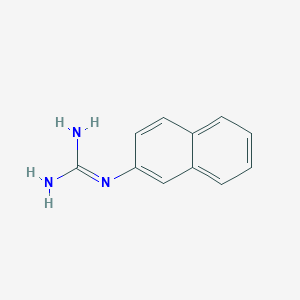
2-Naphthylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Naphthyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their strong basicity and ability to form stable salts The compound features a naphthyl group attached to the guanidine moiety, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)guanidine can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 2-naphthylamine to yield the desired product .
Industrial Production Methods: Industrial production of 1-(2-Naphthyl)guanidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyl-guanidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Naphthyl-guanidine oxides.
Reduction: Naphthylamine derivatives.
Substitution: Nitrated or halogenated naphthyl-guanidine compounds.
Scientific Research Applications
1-(2-Naphthyl)guanidine has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(2-Naphthyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s ability to inhibit specific enzymes or modulate receptor activity underlies its potential therapeutic effects .
Comparison with Similar Compounds
Guanidine: A simpler analogue with similar basicity but lacking the naphthyl group.
1-(2-Naphthyl)thiourea: Similar structure but with a thiourea group instead of guanidine.
Naphthylamine: Lacks the guanidine moiety but shares the naphthyl group.
Uniqueness: 1-(2-Naphthyl)guanidine stands out due to the presence of both the naphthyl and guanidine groups, which confer unique chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .
Properties
CAS No. |
54-81-9 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-naphthalen-2-ylguanidine |
InChI |
InChI=1S/C11H11N3/c12-11(13)14-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H4,12,13,14) |
InChI Key |
SGKHROGKIKKECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


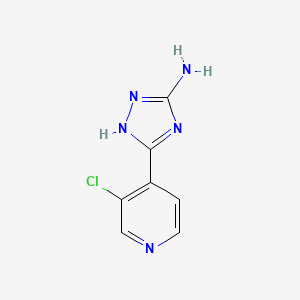
![2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
![9-Ethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13680010.png)
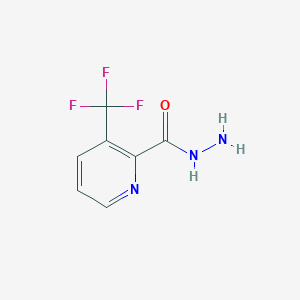
![2-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13680014.png)
![3-Benzyl-9-methyl-4,6-dihydrothieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B13680028.png)

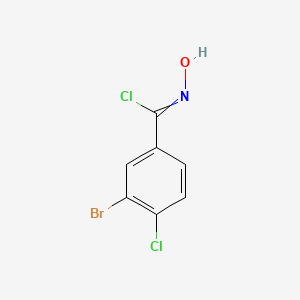
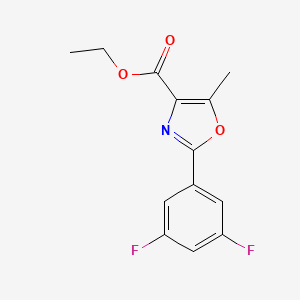
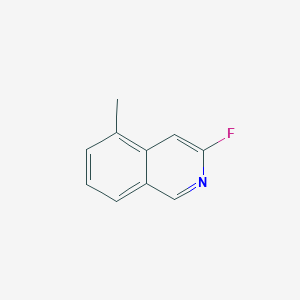
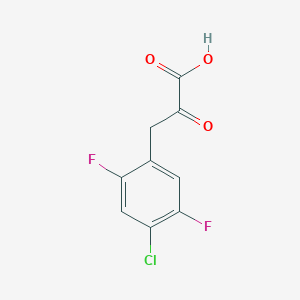
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680060.png)

